N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide

Description

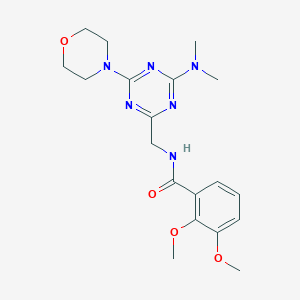

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide is a triazine-based compound featuring a morpholino group at position 6, a dimethylamino group at position 4, and a 2,3-dimethoxybenzamide substituent linked via a methyl group to the triazine core. The morpholino group enhances solubility, while the dimethylamino group may influence electronic properties and binding interactions .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O4/c1-24(2)18-21-15(22-19(23-18)25-8-10-29-11-9-25)12-20-17(26)13-6-5-7-14(27-3)16(13)28-4/h5-7H,8-12H2,1-4H3,(H,20,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUGYLCJYXNTLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, which is then functionalized with dimethylamino and morpholino groups. The final step involves the coupling of this functionalized triazine with 2,3-dimethoxybenzamide under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,3,5-triazine derivatives modified with morpholino and amine-based substituents. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

Substituent Effects on Activity The morpholino group (common in all compounds) improves solubility and mimics the ribose moiety of ATP, aiding kinase binding . Dimethylamino vs. Benzamide vs.

Synthetic Accessibility

- The target compound’s synthesis likely follows methods similar to , where morpholine is introduced via nucleophilic substitution on a chloro-triazine intermediate. This contrasts with H10 , which requires Suzuki coupling for thiophene incorporation .

Biological Performance While the target compound lacks direct activity data, H10 and Compound 30 demonstrate that triazine derivatives with morpholino and amine groups exhibit potent kinase inhibition (IC₅₀ < 10 nM in some cases) .

Physicochemical Properties

- The LogP of the target compound is estimated to be ~2.1 (calculated via ChemDraw), lower than chloro analogs (e.g., 2f: LogP ~3.5), suggesting improved aqueous solubility due to polar substituents .

Q & A

Q. What are the common synthetic routes for preparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide, and what factors influence reaction efficiency?

Answer: The synthesis typically involves multi-step nucleophilic substitution reactions on a triazine core. A standard approach includes:

- Step 1: Reacting cyanuric chloride with dimethylamine and morpholine to form the 4-(dimethylamino)-6-morpholino-1,3,5-triazine intermediate.

- Step 2: Functionalizing the triazine with a benzamide group via alkylation or coupling reactions.

Key factors affecting efficiency include solvent choice (e.g., ionic liquids enhance reaction rates and reduce byproducts ), temperature control to prevent decomposition, and stoichiometric ratios of amines to triazine intermediates. For example, excess morpholine improves substitution at the 6-position of the triazine ring .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Essential for assessing purity (>95% is typical for research-grade material) .

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions on the triazine ring and benzamide moiety.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns.

- X-ray Crystallography: Resolves crystal structure ambiguities, particularly for polymorph identification .

Q. How does the compound interact with biological systems in preliminary assays?

Answer: Initial studies suggest the triazine core and benzamide group enable interactions with enzymes or receptors via hydrogen bonding (morpholino oxygen) and π-π stacking (aromatic rings). For example:

- Enzyme Inhibition Assays: The dimethylamino group may act as a hydrogen bond acceptor in kinase inhibition studies .

- Cellular Uptake: LogP values (calculated ~2.5) indicate moderate membrane permeability, necessitating liposomal formulations for in vitro testing .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the substitution of the triazine ring?

Answer:

- Solvent Optimization: Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) reduce side reactions by stabilizing charged intermediates .

- Temperature Gradients: Stepwise heating (e.g., 0°C → 60°C) during morpholine addition prevents over-substitution.

- Catalysis: Lewis acids like ZnCl2 accelerate substitution at the 4-position of the triazine ring .

- Monitoring Tools: Real-time FTIR tracks reaction progress to halt at optimal conversion .

Q. How should contradictory data regarding the compound’s biological activity across studies be resolved?

Answer: Contradictions often arise from differences in assay conditions or impurity profiles. A systematic approach includes:

- Reproducibility Checks: Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Impurity Profiling: Use HPLC-MS to identify and quantify degradation products (e.g., demethylated derivatives) .

- Structure-Activity Relationship (SAR) Studies: Compare analogues (e.g., replacing morpholino with piperidine) to isolate critical functional groups .

Q. What advanced computational methods can predict the compound’s binding modes with target proteins?

Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between the triazine ring and ATP-binding pockets (e.g., in kinases) .

- Docking Studies (AutoDock Vina): Predict binding affinities using crystal structures of target proteins (PDB ID: 2JDO).

- QM/MM Calculations: Assess electronic effects of substituents (e.g., electron-donating methoxy groups) on binding .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

Answer:

- Bioisosteric Replacement: Substitute the morpholino group with a thiomorpholine (improves CYP450 resistance) .

- Prodrug Strategies: Mask the benzamide as an ester to enhance oral bioavailability .

- Metabolite Identification: Use hepatocyte incubation + LC-MS to pinpoint metabolic hotspots (e.g., N-demethylation sites) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Answer:

- Rodent Models: Assess plasma half-life and tissue distribution via LC-MS/MS.

- Zebrafish Embryotoxicity Assay: Screen for developmental toxicity at sub-micromolar concentrations .

- Microsomal Stability Tests: Human liver microsomes predict hepatic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.